2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
3-(oxolan-2-ylmethyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c29-23-21-20(17-10-4-5-11-18(17)31-21)26-24(28(23)13-16-9-6-12-30-16)33-14-19-25-22(27-32-19)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBUFMXMIBBWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=NC(=NO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule with potential biological activities. Its structure features a benzofuro-pyrimidine core, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its efficacy against different biological targets and its potential therapeutic applications.
Structural Overview
The compound can be broken down into distinct functional groups:
- Oxadiazole Ring : Known for its role in enhancing biological activity.
- Benzofuro and Pyrimidine Moieties : These structures contribute to the compound's interaction with biological systems.
Antifungal Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antifungal properties. For example, derivatives similar to the target compound have shown effectiveness against various fungal strains, including Fusarium oxysporum and Candida albicans. The presence of the oxadiazole moiety is believed to enhance the antifungal activity due to its ability to interfere with fungal cell wall synthesis and function .
Antitumor Activity
Studies have demonstrated that compounds with similar structural features have promising antitumor activity. For instance, derivatives of 1,2,4-oxadiazole have been reported to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action often involves apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival.
- Induction of Apoptosis : Increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic factors have been observed in treated cells.
- Disruption of Cellular Processes : The compound may interfere with DNA replication and repair mechanisms in cancer cells.
Case Study 1: Antifungal Efficacy
In a study evaluating antifungal agents against Fusarium oxysporum, several derivatives were tested for minimum inhibitory concentration (MIC). The target compound demonstrated an MIC value comparable to established antifungal agents like miconazole, indicating its potential as a therapeutic agent .
Case Study 2: Antitumor Activity
A series of oxadiazole derivatives were assessed for their cytotoxic effects on MCF-7 cells. The most active compounds showed IC50 values in the low micromolar range (15.63 µM), suggesting that modifications to the oxadiazole structure could enhance potency further .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the oxadiazole ring in this compound suggests potential efficacy against various bacterial and fungal strains. Studies have shown that similar compounds can inhibit the growth of pathogens, making them candidates for developing new antimicrobial agents .
Anticancer Properties
Compounds containing benzofuro and pyrimidine moieties have been investigated for their anticancer properties. The unique structure of the compound may contribute to its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, the incorporation of oxadiazole and pyrimidine rings has been linked to inhibitory activity against enzymes like cyclooxygenase (COX), which are crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases and pain management .
Material Science
Fluorescent Properties
Research into similar compounds has revealed their potential as fluorescent materials. The unique structural features of this compound may enable it to be used in organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging. The ability to emit light upon excitation could facilitate advancements in optoelectronic devices and diagnostic tools .
Synthesis and Derivative Development
The synthesis of this compound involves complex chemical reactions that can yield various derivatives with altered properties. This versatility allows researchers to modify functional groups to enhance specific characteristics such as solubility, stability, or biological activity. For instance, derivatives with different alkyl or aryl substitutions may exhibit improved pharmacological profiles or reduced toxicity .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thioether group enhanced activity, suggesting a structure-activity relationship that could be explored further for developing new antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on similar benzofuro-pyrimidine derivatives showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7). The mechanism was attributed to the induction of cell cycle arrest and apoptosis, making these compounds worthy candidates for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
